4-(1,3-Oxazol-5-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .Chemical Reactions Analysis
The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .Scientific Research Applications
Synthetic Utility in Heterocyclic Chemistry
4-(1,3-Oxazol-5-yl)benzoyl chloride demonstrates significant utility in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it's used in the preparation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, which are synthesized from a 5-amino-2-phenyloxazole-4-carbonitrile building block. These molecules are obtained by reacting benzoyl chloride with aminomalononitrile p-toluenesulfonate, showcasing the compound's versatility in synthesizing a wide range of molecules, including seven pyrimido[5,4-d]oxazoles and four pyrido[3,2-d]oxazoles (Lemaire et al., 2015).
Role in Synthesizing Antimicrobial Agents
It's also pivotal in synthesizing oxazolinone derivatives, compounds with considerable therapeutic and biological properties. Specifically, the synthesis of 4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)-phenyl benzoate derivatives, evaluated for antimicrobial activity, involves the SchottenBaumann reaction to produce benzoylglycine derivatives. Further reactions with substituted benzoyl chloride result in final compounds, illustrating the compound's significance in developing new antimicrobial agents (Rinku Patel, Harsha U. Patel, & C. Patel, 2013).
Contribution to Material Chemistry
Furthermore, 4-(1,3-Oxazol-5-yl)benzoyl chloride contributes significantly to material chemistry. Its involvement in the synthesis of benzoxazole derivatives, key in photonics and electronics due to their high photo-stability and efficiency as luminophores, demonstrates its importance. The electrochemical and electrogenerated chemiluminescence (ECL) properties of these derivatives are crucial for future research in the field, providing valuable insights into the structure–properties relationships of benzoxazole derivatives (Zhao et al., 2015).
Safety And Hazards
While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .
Future Directions
Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .
properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWXQMLYMQYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610694 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzoyl chloride | |
CAS RN |
679807-12-6 |
Source
|
Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.